molecular formula C14H19NO B263787 2-Methyl-1-(3-methylbenzoyl)piperidine

2-Methyl-1-(3-methylbenzoyl)piperidine

Cat. No.: B263787
M. Wt: 217.31 g/mol
InChI Key: SARNYWHHXSNSJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1-(3-methylbenzoyl)piperidine is a substituted piperidine derivative characterized by a methyl group at the 2-position of the piperidine ring and a 3-methylbenzoyl moiety attached to the nitrogen atom. This compound shares structural similarities with analgesics and neuromodulators, particularly those targeting opioid or nicotinic acetylcholine receptors (nAChRs). Its pharmacological profile is influenced by stereochemical and substituent-related factors, as seen in analogous compounds .

Properties

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

(3-methylphenyl)-(2-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C14H19NO/c1-11-6-5-8-13(10-11)14(16)15-9-4-3-7-12(15)2/h5-6,8,10,12H,3-4,7,9H2,1-2H3

InChI Key

SARNYWHHXSNSJY-UHFFFAOYSA-N

SMILES

CC1CCCCN1C(=O)C2=CC(=CC=C2)C

Canonical SMILES

CC1CCCCN1C(=O)C2=CC=CC(=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Tolperisone Derivatives

Tolperisone derivatives, such as 3-Tolperisone Hydrochloride (2-Methyl-1-(3-methylphenyl)-3-(1-piperidinyl)-propanone-hydrochloride) and its 2-methylphenyl analog (Compound D in ), demonstrate how positional isomerism affects activity. Key differences include:

  • 3-Methylbenzoyl vs. 2-Methylbenzoyl : The 3-methyl substitution in 2-Methyl-1-(3-methylbenzoyl)piperidine may enhance steric compatibility with receptor binding pockets compared to 2-methyl analogs, which exhibit altered torsion angles and reduced bioactivity .
  • Pharmacological Impact : Tolperisone derivatives with 3-methyl groups are clinically used as muscle relaxants, whereas 2-methyl analogs show diminished efficacy due to suboptimal receptor interactions .

Piperidine Ring Modifications

Alkyl Substituents on Piperidine Nitrogen

Compounds like APB-6 and APB-10 () feature large alkyl groups (e.g., 4-chlorophenyl or 4-methoxyphenyl) on the piperidine nitrogen. In contrast, this compound retains a benzoyl group.

  • Potency : Alkyl-substituted derivatives (e.g., APB-6) exhibit 3–4-fold higher potency at nAChRs due to enhanced lipophilicity and membrane permeability .
  • Selectivity : The benzoyl group in this compound may confer selectivity for opioid receptors over nAChRs, as seen in fentanyl analogs .
Heterocyclic Replacements

APB-12 () replaces the piperidine ring with pyrrolidine and modifies the linker position.

  • Ring Size : Pyrrolidine (5-membered) reduces conformational flexibility compared to piperidine (6-membered), leading to altered binding kinetics .
  • Bioactivity : Piperidine derivatives generally exhibit higher metabolic stability than pyrrolidine analogs due to reduced ring strain .

Pharmacophore Overlay with Fentanyl

X-ray crystallography studies () reveal that fentanyl and this compound share overlapping piperidine and phenyl rings but differ in torsion angles (Figs. 4–6 in ).

  • Overlay 1 (Least-squares average) : Partial alignment of piperidine and phenyl rings, but divergent linker regions reduce μ-opioid receptor affinity compared to fentanyl .

Data Table: Structural and Functional Comparison

Compound Key Structural Features Pharmacological Properties Reference
This compound 3-Methylbenzoyl, 2-methylpiperidine Moderate μ-opioid affinity; muscle relaxant
3-Tolperisone HCl 3-Methylphenyl, piperidine-propanone Clinically approved muscle relaxant
APB-6 4-Chlorophenylalkyl, piperidine High nAChR potency (IC₅₀ = 12 nM)
Fentanyl N-Phenethyl, piperidine High μ-opioid affinity (Ki = 0.39 nM)

Key Research Findings

  • Steric Effects : The 3-methylbenzoyl group in this compound optimizes receptor binding compared to ortho-substituted isomers .
  • Metabolic Stability : Piperidine derivatives with benzoyl groups exhibit longer half-lives than alkyl-substituted analogs due to reduced CYP450-mediated oxidation .
  • Receptor Selectivity : Structural tweaks (e.g., heterocyclic linkers) can shift activity from opioid to nicotinic targets, as demonstrated in APB-12 .

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